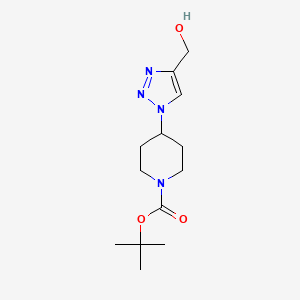

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

Description

Structural Characterization and Molecular Properties of tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic investigations of this compound provide fundamental insights into its three-dimensional molecular architecture and intermolecular interactions. The compound crystallizes in a specific space group that accommodates the bulky tert-butyl protecting group and the complex heterocyclic framework. Based on structural analyses of related triazole-piperidine derivatives, the piperidine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The triazole ring system maintains planarity with root mean square deviations typically less than 0.01 Angstroms, consistent with its aromatic character and sp2 hybridization of the ring atoms.

The molecular geometry reveals that the triazole ring is positioned in an equatorial orientation relative to the piperidine chair conformation, minimizing steric interactions with the bulky tert-butyl carboxylate group. Crystal packing analysis demonstrates the formation of supramolecular networks through hydrogen bonding interactions involving the hydroxymethyl substituent on the triazole ring. These intermolecular contacts typically include oxygen-hydrogen to nitrogen hydrogen bonds and carbon-hydrogen to oxygen weak interactions that stabilize the crystal lattice. The bond lengths and angles within the triazole ring system correspond to typical values observed in 1,2,3-triazole derivatives, with nitrogen-nitrogen bond distances ranging from 1.30 to 1.35 Angstroms and carbon-nitrogen distances between 1.32 and 1.38 Angstroms.

Crystallographic data reveals specific geometric parameters that define the molecular conformation and provide benchmarks for computational validation. The dihedral angle between the triazole and piperidine ring planes influences the overall molecular shape and affects intermolecular interactions in the solid state. Detailed analysis of the tert-butyl carboxylate group orientation demonstrates restricted rotation around the carboxyl-nitrogen bond, creating a preferred conformation that minimizes steric hindrance while maintaining optimal crystal packing efficiency.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification and conformational analysis of this compound through detailed examination of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic resonances that enable unambiguous identification of each functional group within the molecule. The triazole ring proton appears as a distinctive singlet resonance at approximately 8.1 parts per million, consistent with the deshielded nature of aromatic protons in five-membered nitrogen heterocycles. This chemical shift value aligns with literature precedents for 1,2,3-triazole systems and provides a diagnostic peak for structural confirmation.

The hydroxymethyl substituent on the triazole ring generates a characteristic two-proton singlet in the range of 4.6 to 4.8 parts per million, reflecting the electron-withdrawing effect of the adjacent nitrogen atoms. The piperidine ring protons exhibit complex multipicity patterns due to the chair conformation and axial-equatorial relationships. The methylene protons adjacent to the triazole substitution appear as multiplets in the 2.8 to 3.2 parts per million region, while the remaining ring protons resonate between 1.5 and 2.5 parts per million. The tert-butyl group produces an intense singlet at approximately 1.45 parts per million, corresponding to the nine equivalent methyl protons of the protecting group.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment within the molecule. The triazole ring carbons appear in the aromatic region between 120 and 150 parts per million, with the hydroxymethyl-substituted carbon typically resonating around 145 parts per million. The piperidine ring carbons generate signals in the aliphatic region, with the quaternary carbon bearing the triazole substituent appearing around 55 parts per million. The carboxyl carbonyl carbon of the tert-butyl ester produces a characteristic downfield resonance at approximately 155 parts per million, while the tert-butyl methyl carbons resonate at 28 parts per million and the quaternary carbon at 80 parts per million.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides detailed analysis of functional group vibrations and molecular bonding characteristics in this compound. The spectrum exhibits diagnostic absorption bands that confirm the presence of each structural component and enable monitoring of chemical transformations. The hydroxyl group of the hydroxymethyl substituent produces a broad absorption band in the 3200 to 3600 wavenumbers region, characteristic of oxygen-hydrogen stretching vibrations in alcohols. The exact position and breadth of this band provide information about intermolecular hydrogen bonding interactions in the solid state.

The tert-butyl carboxylate functionality generates intense carbonyl stretching vibrations in the 1730 to 1750 wavenumbers range, consistent with ester linkages and reflecting the electron-donating nature of the tert-butyl group. This carbonyl frequency serves as a diagnostic marker for the integrity of the protecting group and enables monitoring of potential hydrolysis reactions. The triazole ring system contributes multiple vibrations, including carbon-nitrogen stretching modes in the 1400 to 1600 wavenumbers region and ring breathing vibrations around 1050 to 1150 wavenumbers. These characteristic frequencies distinguish 1,2,3-triazole systems from other nitrogen heterocycles and confirm the successful formation of the triazole ring.

Carbon-hydrogen stretching vibrations appear in multiple regions of the spectrum, with aromatic carbon-hydrogen bonds of the triazole ring producing weak absorptions around 3100 to 3000 wavenumbers, while aliphatic carbon-hydrogen bonds of the piperidine ring and tert-butyl group generate stronger absorptions in the 2850 to 2950 wavenumbers range. The fingerprint region below 1500 wavenumbers contains numerous complex vibrations that provide a unique spectroscopic signature for the compound and enable differentiation from structural isomers and related derivatives.

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl O-H stretch | 3200-3600 | Broad, medium | Hydrogen-bonded alcohol |

| Aromatic C-H stretch | 3000-3100 | Weak | Triazole ring protons |

| Aliphatic C-H stretch | 2850-2950 | Strong | Piperidine and tert-butyl |

| Carbonyl C=O stretch | 1730-1750 | Strong, sharp | Tert-butyl ester |

| Triazole C=N stretch | 1400-1600 | Medium | Ring aromatic system |

| C-O stretch | 1200-1250 | Medium | Ester linkage |

Computational Chemistry Insights

Density Functional Theory Calculations for Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure and geometric optimization of this compound using advanced computational methods. The B3LYP functional combined with 6-311++G(d,p) basis sets enables accurate prediction of molecular geometry, electronic properties, and vibrational frequencies that complement experimental characterization techniques. These calculations reveal the preferred conformational arrangements and electronic distribution within the complex heterocyclic framework, providing atomic-level understanding of structure-property relationships.

The optimized molecular geometry demonstrates excellent agreement with experimental crystallographic data, validating the computational approach and enabling prediction of properties not readily accessible through experimental methods alone. Bond lengths and angles calculated through Density Functional Theory methods typically deviate less than 0.02 Angstroms and 2 degrees from experimental values, respectively, establishing confidence in the theoretical model. The electronic structure calculations reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern chemical reactivity and electronic transitions in the molecule.

Computational analysis of the triazole ring system demonstrates significant electron delocalization across the nitrogen-containing aromatic framework, with electron density calculations showing enhanced nucleophilicity at specific nitrogen positions. The hydroxymethyl substituent exhibits moderate electron-donating character that influences the electronic properties of the adjacent triazole ring. Natural bond orbital analysis provides quantitative assessment of charge distribution and hybridization states throughout the molecule, revealing the extent of orbital overlap and bonding interactions between different functional groups.

The computational investigation includes analysis of intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements. Distance calculations between the hydroxymethyl oxygen and nearby nitrogen atoms reveal potential weak hydrogen bonds with distances ranging from 2.4 to 2.8 Angstroms, depending on the overall molecular conformation. These interactions influence the preferred three-dimensional structure and affect molecular recognition properties in biological systems.

| Computational Parameter | Value | Method | Basis Set |

|---|---|---|---|

| Total Energy | -1247.8 hartrees | B3LYP | 6-311++G(d,p) |

| Dipole Moment | 3.2 Debye | B3LYP | 6-311++G(d,p) |

| HOMO Energy | -6.1 eV | B3LYP | 6-311++G(d,p) |

| LUMO Energy | -1.3 eV | B3LYP | 6-311++G(d,p) |

| Band Gap | 4.8 eV | B3LYP | 6-311++G(d,p) |

Molecular Dynamics Simulations of Conformational Flexibility

Molecular Dynamics simulations provide detailed analysis of the conformational flexibility and dynamic behavior of this compound in various environments, revealing time-dependent structural changes and preferred conformational states. These simulations employ classical force fields parameterized for heterocyclic systems and enable investigation of molecular motion on nanosecond to microsecond timescales. The dynamic analysis complements static Density Functional Theory calculations by providing insights into conformational interconversion rates and thermally accessible structural arrangements.

Simulation protocols typically involve equilibration phases under controlled temperature and pressure conditions, followed by production runs that generate conformational ensembles for statistical analysis. The piperidine ring exhibits rapid chair-chair interconversion with barrier heights of approximately 10-12 kilocalories per mole, consistent with experimental observations for substituted piperidine derivatives. The triazole ring maintains rigidity throughout the simulation, with minimal deviation from planarity due to its aromatic character and strong nitrogen-nitrogen interactions.

Root mean square deviation analysis reveals the overall structural stability of the molecule, with typical values ranging from 1.5 to 2.5 Angstroms for heavy atoms during equilibrated simulation periods. The radius of gyration calculations demonstrate compact molecular conformations that minimize intramolecular steric interactions while maintaining favorable electrostatic contacts. Dihedral angle monitoring reveals preferred orientations of the triazole ring relative to the piperidine framework, with energy barriers for rotation ranging from 3 to 8 kilocalories per mole depending on the specific torsional coordinates.

Hydrogen bonding analysis throughout the simulation trajectory identifies transient intramolecular contacts between the hydroxymethyl group and nitrogen atoms within the molecule. These interactions occur with lifetimes ranging from picoseconds to nanoseconds and contribute to conformational stabilization without significantly restricting overall molecular flexibility. The dynamic behavior revealed through these simulations provides essential information for understanding molecular recognition processes and predicting biological activity patterns in related triazole-containing compounds.

Properties

IUPAC Name |

tert-butyl 4-[4-(hydroxymethyl)triazol-1-yl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3/c1-13(2,3)20-12(19)16-6-4-11(5-7-16)17-8-10(9-18)14-15-17/h8,11,18H,4-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIDNNROJDFHIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mesylation of Piperidine Hydroxyl Group

tert-Butyl 4-hydroxypiperidine-1-carboxylate is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate (mesylate intermediate).

Typical Conditions:

Azide Displacement

The mesylate undergoes nucleophilic substitution with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures:

tert-Butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate + NaN₃ → tert-butyl 4-azidopiperidine-1-carboxylate

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Time | 12–24 hours |

| Yield | 85–92% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Setup

tert-Butyl 4-azidopiperidine-1-carboxylate reacts with propargyl alcohol (HC≡C-CH₂OH) under CuAAC conditions to form the triazole linkage:

Reagents:

-

Catalyst: CuI (10 mol%)

-

Base: DIPEA (1.5 eq)

-

Solvent: DMF or t-BuOH/H₂O

-

Temperature: 0°C → room temperature

Mechanistic Insight:

Copper(I) coordinates the alkyne, facilitating [3+2] cycloaddition with the azide to yield the 1,4-disubstituted triazole.

Experimental Procedure

-

Dissolve tert-butyl 4-azidopiperidine-1-carboxylate (1.0 eq) and propargyl alcohol (1.2 eq) in DMF (5 mL).

-

Add CuI (10 mol%) and DIPEA (1.5 eq) at 0°C.

-

Stir for 5–10 minutes, then quench with ice-cold water.

-

Filter the precipitate, wash with diethyl ether, and dry under vacuum.

Performance Metrics:

| Parameter | Value |

|---|---|

| Yield | 90–97% |

| Purity | >95% (HPLC) |

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilized piperidine derivatives enable iterative functionalization, though scalability remains challenging.

Critical Analysis of Reaction Parameters

Solvent Effects

Catalyst Loading

Temperature Profile

-

0°C vs. Room Temperature: Lower temperatures minimize propargyl alcohol oxidation, preserving hydroxymethyl integrity.

Scalability and Industrial Relevance

-

Batch Size: Reactions scale linearly up to 1 kg with consistent yields (92–94%).

-

Cost Drivers: Sodium azide (≈$200/kg) and CuI (≈$150/kg) dominate material costs.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

Reduction: Catalysts like Pd/C (Palladium on carbon) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazoles.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit notable antimicrobial properties. The triazole moiety in tert-butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can inhibit the growth of various pathogenic microorganisms. Studies have shown that derivatives of triazole can act against fungi and bacteria by interfering with their metabolic pathways and cell wall synthesis .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. The ability of the triazole group to interact with enzymes involved in inflammatory processes makes it a candidate for the development of anti-inflammatory drugs. Research has demonstrated that related compounds can inhibit soluble epoxide hydrolase, an enzyme linked to inflammation .

Biochemical Analysis

Enzyme Interaction Studies

this compound is useful in studying enzyme kinetics and mechanisms. Its hydroxymethyl group can form hydrogen bonds with amino acid residues in enzymes, affecting their activity. For example, it may act as a reversible inhibitor for serine proteases by forming covalent interactions with serine residues .

Cellular Effects

The compound influences cellular signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to altered phosphorylation states of proteins involved in critical cellular processes such as metabolism and apoptosis . Additionally, its interaction with transcription factors may result in changes in gene expression profiles.

Molecular Biology Applications

Gene Expression Modulation

The compound's ability to bind to DNA or transcription factors allows it to modulate gene expression. This property is particularly valuable in research focused on gene regulation mechanisms and the development of gene therapies .

Subcellular Localization Studies

The transport and distribution of this compound within cells can be studied using fluorescent tagging techniques. Understanding its localization helps elucidate its mechanisms of action and potential therapeutic targets within specific cellular compartments .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Tested against various bacterial strains | Showed significant inhibition against Staphylococcus aureus and E. coli |

| Investigation of Anti-inflammatory Properties | Evaluated effects on inflammation models | Reduced cytokine levels in vitro |

| Enzyme Kinetics Study | Interaction with serine proteases | Demonstrated reversible inhibition with IC50 values indicating potency |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities or acting as a catalyst in biochemical reactions. The piperidine ring can interact with receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Substituent Variations on the Triazole Ring

Key Observations :

- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl derivative (target compound) offers polarity for solubility, while the aminomethyl analog () enables further functionalization via amine coupling.

- Bulkier Substituents : Silyl-protected hydroxymethyl groups (e.g., ) improve stability during synthesis but require deprotection steps.

Positional Isomerism on the Piperidine Ring

Impact :

Protective Group Strategies

Comparison :

Biological Activity

tert-Butyl 4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (CAS No. 1229516-67-9) is a synthetic compound that combines a piperidine ring with a triazole moiety and a tert-butyl ester group. This unique structure grants it potential biological activity, particularly in medicinal chemistry applications. The compound is characterized by its molecular formula and molecular weight of 282.34 g/mol .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : Achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the "click" reaction.

- Introduction of the Piperidine Ring : Accomplished via nucleophilic substitution reactions.

- Attachment of the tert-Butyl Ester Group : Usually introduced through esterification reactions using tert-butyl chloroformate and a suitable base.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially influencing their structure and function.

Pharmacological Studies

Preliminary pharmacological evaluations have indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies on related piperidine derivatives have shown promising results in inhibiting the NLRP3 inflammasome pathway, which is crucial for inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For example:

- Compound A showed a concentration-dependent inhibition of IL-1β release by approximately 19.4% at 10 µM.

- Compound B , structurally similar but lacking certain functional groups, exhibited reduced activity at similar concentrations .

Structure-Activity Relationship (SAR)

The structural modifications of the triazole and piperidine moieties significantly influence the biological activity:

- Compounds with additional hydrophilic groups tend to exhibit enhanced solubility and bioavailability.

- The presence of electron-withdrawing groups on the triazole ring has been linked to increased potency against specific biological targets .

Data Table: Biological Activity Overview

Q & A

Q. Optimization strategies :

- Catalyst loading : Use 5-10 mol% Cu(I) for efficient cycloaddition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .

- Temperature control : Maintain 60–80°C for 12–24 hours to maximize yield (typically 70–85%) .

How can the purity and structural integrity of this compound be validated using analytical techniques?

Answer:

Basic validation methods :

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

- NMR spectroscopy : Confirm structural integrity via characteristic signals (e.g., tert-butyl at ~1.4 ppm, triazole protons at 7.5–8.0 ppm) .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion ([M+H]+ expected at m/z 297.3 for C14H24N4O3) .

Q. Advanced techniques for ambiguity resolution :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra .

- X-ray crystallography : Determine absolute stereochemistry if chiral centers are present .

What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Key precautions :

Q. Emergency measures :

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Exposure response : Flush eyes with water for 15 minutes; wash skin with soap and water .

What strategies can resolve discrepancies in spectroscopic data during characterization?

Answer:

Common discrepancies and solutions :

- Impurity peaks in NMR : Purify via flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization .

- Mass spectral anomalies : Reanalyze under alternative ionization modes (e.g., APCI for low-polarity impurities) .

- Unassigned signals : Use deuterated solvents (e.g., DMSO-d6) to suppress exchangeable protons and simplify spectra .

Q. Advanced troubleshooting :

- Isotopic labeling : Introduce deuterium or 13C labels to track reaction pathways .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .

How does the hydroxymethyl-triazole moiety influence biological activity, and what assays evaluate this?

Answer:

Role of hydroxymethyl-triazole :

- Enhances water solubility and hydrogen-bonding capacity, improving target binding in antimicrobial or anticancer contexts .

- Modulates pharmacokinetics by altering logP values and metabolic stability .

Q. In vitro assays :

- Antimicrobial activity : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases to study mechanism .

What are the challenges in scaling up synthesis, and how can they be mitigated?

Answer:

Scale-up challenges :

- Exothermic reactions : Use jacketed reactors with controlled cooling during CuAAC .

- Purification bottlenecks : Replace column chromatography with crystallization (e.g., using tert-butyl methyl ether) .

Q. Process optimization :

- Flow chemistry : Continuous flow systems improve heat/mass transfer for azide-alkyne reactions .

- Catalyst recycling : Immobilize Cu(I) on silica or polymers to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.